(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid
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Overview
Description
The compound (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid is a synthetic organic molecule It features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, an oxan-4-yl (tetrahydropyranyl) moiety, and a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as oxan-4-yl derivatives and Boc-protected amino acids.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated synthesizers and optimized reaction conditions can enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxan-4-yl moiety, using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group, especially under acidic conditions.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4 (potassium permanganate)
Reducing Agents: LiAlH4, NaBH4 (sodium borohydride)
Coupling Reagents: EDCI, HOBt
Protecting Group Reagents: Boc2O (di-tert-butyl dicarbonate), TFA (trifluoroacetic acid)
Major Products
Oxidation Products: Oxidized derivatives of the oxan-4-yl moiety.
Reduction Products: Reduced forms of the carbonyl groups.
Substitution Products: Substituted derivatives at the amino group.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group Chemistry: The Boc group is widely used in peptide synthesis to protect amino groups.
Biology
Enzyme Inhibition Studies: The compound can be used to study enzyme inhibition due to its structural similarity to natural substrates.
Metabolic Pathway Analysis: Utilized in the study of metabolic pathways involving amino acids and their derivatives.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its structural features.
Prodrug Design: The Boc group can be used to design prodrugs that release the active drug upon metabolic activation.
Industry
Chemical Manufacturing: Used in the production of fine chemicals and pharmaceuticals.
Material Science:
Mechanism of Action
The compound exerts its effects primarily through interactions with enzymes and receptors. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing the free amino group to interact with biological targets. The oxan-4-yl moiety can mimic natural substrates, facilitating binding to specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-(oxan-4-yl)propanoic acid: Lacks the Boc protecting group, making it more reactive.
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(cyclohexyl)propanoic acid: Similar structure but with a cyclohexyl group instead of an oxan-4-yl moiety.
Uniqueness
Structural Complexity: The combination of the Boc-protected amino group and the oxan-4-yl moiety provides unique reactivity and stability.
Versatility: The compound’s ability to undergo various chemical reactions makes it a valuable intermediate in synthetic chemistry.
Properties
CAS No. |
1704961-46-5 |
---|---|
Molecular Formula |
C13H23NO5 |
Molecular Weight |
273.3 |
Purity |
90 |
Origin of Product |
United States |
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